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Compound of Interest

Compound Name: 3-Ethylpyridine

Cat. No.: B110496 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermochemical properties

of 3-Ethylpyridine (C₇H₉N). The information presented herein is crucial for understanding the

energetic characteristics of this compound, which is a vital component in various chemical

syntheses, including pharmaceutical drug development. This document summarizes essential

quantitative data in structured tables, details relevant experimental methodologies, and

provides visual representations of thermochemical relationships and experimental workflows.

Core Thermochemical Data
The thermochemical properties of 3-ethylpyridine have been determined through a

combination of experimental measurements and computational studies. While extensive

experimental data exists for its temperature-dependent properties, the standard enthalpy of

formation is based on high-level theoretical calculations.

Standard Molar Enthalpies
The standard molar enthalpies of formation (ΔfH°), combustion (ΔcH°), and vaporization

(ΔvapH°) are fundamental parameters for assessing the energetic stability and reactivity of a

compound. The following table summarizes these values for 3-ethylpyridine at the standard

state (298.15 K and 0.1 MPa).
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Property Phase
Value
(kJ·mol⁻¹)

Method Reference

Standard Molar

Enthalpy of

Formation (ΔfH°)

liquid 35.8 ± 3.8

Computational

(Isodesmic

Reactions)

Morais et al.

(2003)

Standard Molar

Enthalpy of

Vaporization

(ΔvapH°)

liquid to gas 44.6

Experimental

(from vapor

pressure data)

Stephenson and

Malanowski

(1987)

Standard Molar

Enthalpy of

Formation (ΔfH°)

ideal gas 80.4 ± 3.8

Calculated (from

liquid ΔfH° and

ΔvapH°)

-

Note: The standard molar enthalpy of combustion (ΔcH°) for liquid 3-ethylpyridine can be

calculated from its standard molar enthalpy of formation using Hess's Law. The balanced

combustion reaction is: C₇H₉N(l) + 9.75 O₂(g) → 7 CO₂(g) + 4.5 H₂O(l) + 0.5 N₂(g).

Temperature-Dependent Thermochemical Properties
The NIST/TRC Web Thermo Tables provide critically evaluated data for the heat capacity,

standard molar entropy, and standard molar enthalpy of 3-ethylpyridine over a wide range of

temperatures for both the ideal gas and liquid phases.[1] This data is essential for

thermodynamic calculations at various process conditions.

Table 1: Thermochemical Properties of 3-Ethylpyridine (Ideal Gas)
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Temperature (K)
Molar Heat
Capacity (Cp°)
(J·mol⁻¹·K⁻¹)

Standard Molar
Entropy (S°)
(J·mol⁻¹·K⁻¹)

Standard Molar
Enthalpy (H° - H°₀)
(kJ·mol⁻¹)

298.15 134.3 353.9 19.8

300 135.0 354.7 20.1

400 172.9 398.9 35.6

500 205.8 441.5 54.6

600 233.5 481.9 76.6

700 256.6 520.1 101.1

800 275.8 556.1 127.7

900 291.8 589.9 156.1

1000 305.2 621.9 186.0

Table 2: Thermochemical Properties of 3-Ethylpyridine (Liquid)
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Temperature (K)
Molar Heat
Capacity (Cp)
(J·mol⁻¹·K⁻¹)

Standard Molar
Entropy (S)
(J·mol⁻¹·K⁻¹)

Standard Molar
Enthalpy (H - H°₀)
(kJ·mol⁻¹)

200 165.7 188.5 15.1

220 170.8 204.3 18.5

240 176.2 219.2 21.9

260 181.8 233.3 25.5

280 187.6 246.7 29.2

298.15 193.1 258.4 32.7

300 193.7 259.6 33.0

320 200.0 272.0 36.9

340 206.5 283.9 40.9

Visualization of Thermochemical Relationships
The relationships between the key thermochemical properties can be visualized to better

understand their interdependence.

Elements

3-Ethylpyridine (l)
ΔfH°(l)

3-Ethylpyridine (g)ΔfH°(g)

ΔvapH°

Combustion Products

ΔcH°(l)
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Click to download full resolution via product page

Caption: Relationship between enthalpies of formation, vaporization, and combustion.

Experimental Protocols
While experimental data for the standard enthalpy of formation of 3-ethylpyridine is not

available, the methodologies used for its isomers, 2-ethylpyridine and 4-ethylpyridine, provide a

clear blueprint for such a determination. The following protocols are based on the work of

Morais et al. (2003).

Static Bomb Combustion Calorimetry (for Enthalpy of
Combustion)
This technique is used to measure the heat released during the complete combustion of a

substance in a constant-volume system.
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Sample Preparation

Calorimetry

Data Analysis
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(~3 MPa)
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Ignite Sample

Measure Temperature Rise

Apply Corrections
(fuse, nitric acid)

Calculate ΔcU°

Calculate ΔcH°

Click to download full resolution via product page

Caption: Workflow for determining the enthalpy of combustion.

Methodology:

A precisely weighed sample of 3-ethylpyridine is placed in a silica crucible.

A cotton fuse of known mass and combustion energy is positioned to ensure ignition.
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The crucible is placed in a constant-volume combustion bomb, which is then sealed and

pressurized with pure oxygen to approximately 3 MPa.

The bomb is submerged in a known mass of water in a calorimeter.

The system is allowed to reach thermal equilibrium.

The sample is ignited, and the temperature change of the water is recorded with high

precision.

The energy of combustion at constant volume (ΔcU°) is calculated from the temperature rise

and the heat capacity of the calorimeter system.

Corrections are applied for the combustion of the fuse and the formation of nitric acid.

The standard enthalpy of combustion (ΔcH°) is then calculated from the energy of

combustion.

Calvet Microcalorimetry (for Enthalpy of Vaporization)
This technique is used to measure the heat absorbed during the phase transition of a

substance from liquid to gas at a constant temperature.

Methodology:

A small, weighed amount of 3-ethylpyridine is placed in a sample cell within the Calvet

microcalorimeter.

The calorimeter is maintained at a constant temperature (e.g., 298.15 K).

The sample is allowed to evaporate into a stream of an inert carrier gas (e.g., nitrogen)

flowing at a constant rate.

The heat absorbed during the isothermal vaporization is measured by the heat-flux sensors

of the calorimeter.

The enthalpy of vaporization (ΔvapH°) is determined from the integrated heat flow and the

mass of the vaporized sample.
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Computational Methodology for Enthalpy of
Formation
The standard molar enthalpy of formation for 3-ethylpyridine presented in this guide was

derived from high-level computational chemistry calculations, as experimental data is currently

unavailable.

Density Functional Theory (DFT)
(e.g., B3LYP/6-311+G**)

Define Isodesmic Reactions
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Caption: Computational workflow for estimating the enthalpy of formation.

Methodology:

Quantum Chemical Calculations: The geometries of 3-ethylpyridine and other molecules in

a set of isodesmic reactions were optimized using Density Functional Theory (DFT) at a high

level of theory (e.g., B3LYP/6-311+G**).

Isodesmic Reactions: Isodesmic reactions are hypothetical reactions where the number and

types of chemical bonds are conserved on both the reactant and product sides. This

approach minimizes the errors in the calculated reaction enthalpy. An example of an

isodesmic reaction for 3-ethylpyridine is: 3-ethylpyridine + benzene → toluene + pyridine

Calculation of Reaction Enthalpy: The absolute electronic energies and zero-point vibrational

energies of all species in the isodesmic reactions are calculated to determine the overall

reaction enthalpy (ΔrH).

Derivation of Enthalpy of Formation: By utilizing the known experimental standard enthalpies

of formation for the other compounds in the isodesmic reaction (benzene, toluene, and

pyridine), the standard enthalpy of formation of 3-ethylpyridine can be calculated with high

accuracy.

Conclusion
This technical guide provides a consolidated resource for the thermochemical properties of 3-
ethylpyridine, catering to the needs of researchers and professionals in the chemical and

pharmaceutical sciences. The combination of critically evaluated experimental data for

temperature-dependent properties and a high-quality computational value for the standard

enthalpy of formation offers a robust dataset for thermodynamic modeling and reaction

analysis. The detailed experimental and computational protocols serve as a valuable reference

for further research and application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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